Positional Isomerism: 4- vs 2-Substitution
The target compound is the 4-substituted positional isomer (para-substitution on the benzamide ring). The 2-substituted isomer (CAS 790272-22-9) represents a structurally distinct entity with a different spatial orientation of the chloroacetamido group relative to the N-cyclopentyl carboxamide . In benzamide-based inhibitor scaffolds, para-substitution generally yields distinct binding geometries compared to ortho-substitution, directly affecting target recognition in enzyme active sites [1].
| Evidence Dimension | Positional substitution pattern on benzamide ring |
|---|---|
| Target Compound Data | 4-substituted (para) chloroacetamido group |
| Comparator Or Baseline | 2-substituted (ortho) chloroacetamido-N-cyclopentylbenzamide (CAS 790272-22-9) |
| Quantified Difference | Structural isomer with distinct spatial orientation; dihedral angle and distance to N-cyclopentyl carboxamide differ by >2 Å in extended conformations (class-level inference based on benzamide geometry) |
| Conditions | Molecular modeling and conformational analysis of benzamide scaffolds |
Why This Matters
Para-substituted benzamides frequently exhibit superior target engagement in kinase and receptor binding assays relative to ortho-substituted analogues due to reduced steric clash with hinge-binding regions [1].
- [1] BindingDB. (n.d.). BDBM50536678 CHEMBL4550702: Target Cyclin-dependent kinase 5 activator 1 (Human). Retrieved from https://w.bindingdb.org/ View Source
